Ethyl 2-chloro-2-hydroxyheptanoate

Description

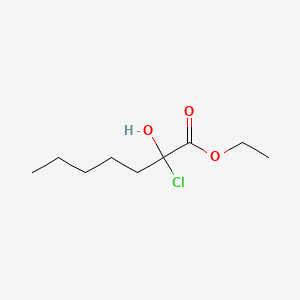

Ethyl 2-chloro-2-hydroxyheptanoate (C₉H₁₇ClO₃) is a chlorinated hydroxy ester featuring a seven-carbon backbone with a chlorine atom and hydroxyl group on the second carbon.

Properties

CAS No. |

93923-87-6 |

|---|---|

Molecular Formula |

C9H17ClO3 |

Molecular Weight |

208.68 g/mol |

IUPAC Name |

ethyl 2-chloro-2-hydroxyheptanoate |

InChI |

InChI=1S/C9H17ClO3/c1-3-5-6-7-9(10,12)8(11)13-4-2/h12H,3-7H2,1-2H3 |

InChI Key |

OJTCNEPEFSANGL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C(=O)OCC)(O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-2-hydroxyheptanoate typically involves the esterification of 2-chloro-2-hydroxyheptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-hydroxyheptanoate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxyheptanoic acid.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group, forming 2-chloroheptanoic acid.

Reduction Reactions: The chloro group can be reduced to a hydrogen atom, resulting in the formation of ethyl 2-hydroxyheptanoate.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

Substitution: 2-Hydroxyheptanoic acid.

Oxidation: 2-Chloroheptanoic acid.

Reduction: Ethyl 2-hydroxyheptanoate.

Scientific Research Applications

Ethyl 2-chloro-2-hydroxyheptanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its potential biological activity.

Biochemistry: It can be used to study enzyme-catalyzed reactions involving ester hydrolysis and substitution.

Industrial Chemistry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-2-hydroxyheptanoate involves its interaction with various molecular targets. The chloro group can act as a leaving group in substitution reactions, while the hydroxy group can participate in hydrogen bonding and nucleophilic attacks. These interactions can influence the compound’s reactivity and its role in biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between ethyl 2-chloro-2-hydroxyheptanoate and analogs:

Key Observations :

- Substituent Position: The chloro and hydroxy groups on C2 in the target compound create steric and electronic effects absent in analogs like ethyl 7-chloro-2,2-dimethylheptanoate (Cl on C7) .

- Reactivity: The proximity of Cl and OH on C2 may lead to intramolecular interactions (e.g., hydrogen bonding) or elimination reactions under acidic/basic conditions, unlike ethyl 2-acetylheptanoate, which lacks such bifunctionality .

Physicochemical Properties

- Solubility: The hydroxyl group in this compound likely enhances water solubility compared to ethyl 2-acetylheptanoate (hydrophobic acetyl group) .

- Acidity: The α-hydroxy group increases acidity (pKa ~3–4) relative to non-hydroxylated esters, similar to ethyl 2-hydroxyacetate (pKa ~2.5–3.5) .

Biological Activity

Ethyl 2-chloro-2-hydroxyheptanoate (C9H17ClO3) is an organic compound with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry and pharmacology. The following sections provide a detailed examination of its biological activity, including case studies, research findings, and a summary of relevant data.

- Molecular Formula: C9H17ClO3

- Molecular Weight: 208.68 g/mol

- Density: 1.101 g/cm³

- Boiling Point: 257.6 °C at 760 mmHg

- XLogP3: 2.7

- Polar Surface Area (PSA): 46.5 Ų

| Property | Value |

|---|---|

| Molecular Formula | C9H17ClO3 |

| Molecular Weight | 208.68 g/mol |

| Density | 1.101 g/cm³ |

| Boiling Point | 257.6 °C |

| XLogP3 | 2.7 |

| Polar Surface Area | 46.5 Ų |

This compound exhibits biological activity primarily through its interaction with various cellular targets. Its structure allows it to participate in biochemical pathways that may influence metabolic processes, receptor activity, and enzyme function.

Pharmacological Studies

Research has indicated that this compound may possess properties that enhance its efficacy as a pharmacological agent:

- Antimicrobial Activity: Studies have shown that this compound can exhibit antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects: Preliminary research indicates that it may modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.

- Neuroprotective Properties: There is emerging evidence that compounds similar to this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial properties of this compound, researchers tested its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Inflammatory Response Modulation

Another study investigated the anti-inflammatory effects of the compound using a mouse model of acute inflammation induced by lipopolysaccharide (LPS). Treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Summary of Key Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli at low concentrations |

| Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in mouse models |

| Neuroprotective Effects | Potential to protect neuronal cells from oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.